6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the methoxyphenyl and methylphenyl groups, followed by the formation of the carboxamide moiety.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with molecular targets within cells. It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and induction of apoptosis in cancer cells . The compound also affects signaling pathways, including the down-regulation of ERK2 and inhibition of ERKs phosphorylation .
Comparison with Similar Compounds
Similar compounds to 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities, including antimycobacterial and anticancer properties.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Known for their antimicrobial and antifungal activities, these compounds share structural similarities with imidazo[2,1-b][1,3]thiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-5-4-6-16(11-13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-7-9-17(26-3)10-8-15/h4-12H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXSSPLMAGBEND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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